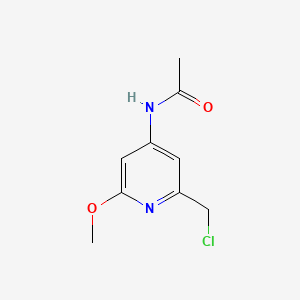
N-(2-(Chloromethyl)-6-methoxypyridin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(Chloromethyl)-6-methoxypyridin-4-yl)acetamide is an organic compound that belongs to the class of acetamides It features a pyridine ring substituted with a chloromethyl group at the 2-position and a methoxy group at the 6-position, along with an acetamide functional group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Chloromethyl)-6-methoxypyridin-4-yl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with 2-chloromethyl-6-methoxypyridine.
Acetylation: The chloromethyl group is reacted with acetic anhydride in the presence of a base such as pyridine to form the acetamide derivative.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Types of Reactions:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, thiols, or amines can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products Formed:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the compound, such as aldehydes or carboxylic acids.
Reduction Products: Reduced forms, such as alcohols or amines.
Hydrolysis Products: Carboxylic acids and amines.
Applications De Recherche Scientifique
N-(2-(Chloromethyl)-6-methoxypyridin-4-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is employed in studies investigating the biological activity of pyridine derivatives.
Industrial Applications: The compound is used in the development of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(2-(Chloromethyl)-6-methoxypyridin-4-yl)acetamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparaison Avec Des Composés Similaires
N-(2-Chloroethyl)acetamide: Similar in structure but with an ethyl group instead of a pyridine ring.
N-(2,6-Dimethylphenyl)chloroacetamide: Features a phenyl ring with methyl substitutions.
N-(2-Methoxyphenyl)acetamide: Contains a methoxy-substituted phenyl ring.
Uniqueness: N-(2-(Chloromethyl)-6-methoxypyridin-4-yl)acetamide is unique due to the presence of both a chloromethyl and a methoxy group on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C9H11ClN2O2 |
|---|---|
Poids moléculaire |
214.65 g/mol |
Nom IUPAC |
N-[2-(chloromethyl)-6-methoxypyridin-4-yl]acetamide |
InChI |
InChI=1S/C9H11ClN2O2/c1-6(13)11-7-3-8(5-10)12-9(4-7)14-2/h3-4H,5H2,1-2H3,(H,11,12,13) |
Clé InChI |
LVNPRJFFJNXWLQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=NC(=C1)OC)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















